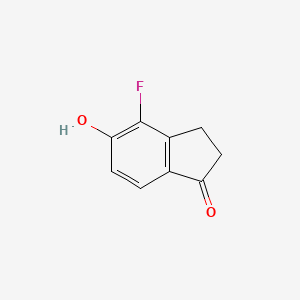

4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Descripción

Historical Context and Discovery

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of the indanone family, a class of bicyclic aromatic ketones with significant synthetic and biological relevance. While the compound itself is a modern synthetic entity, its structural predecessors date to the early 20th century, when indanones were first characterized as intermediates in coal tar derivatives and natural product analogs. The discovery of fluorinated indanones emerged as part of broader efforts to introduce fluorine into aromatic systems, driven by the need for bioisosteric replacements in pharmaceuticals and agrochemicals.

The compound’s synthesis is rooted in Friedel-Crafts cyclization and nucleophilic aromatic substitution techniques, which have been refined over decades to accommodate halogenated precursors. Industrial-scale methods for related indanones, such as the polyphosphoric acid-catalyzed cyclization of dihydrocoumarin derivatives, highlight the technical sophistication in optimizing reaction conditions for fluorinated analogs.

Nomenclature and Classification

The IUPAC name 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one reflects its bicyclic structure, substituent positions, and oxidation state. Key features include:

- Core structure : A fused benzene ring and cyclopentanone moiety.

- Substituents : A fluorine atom at position 4 and a hydroxyl group at position 5.

- Classification :

- Functional groups : Ketone, phenol, and aromatic fluorine.

- Family : Indanones, specifically fluorinated hydroxyindanones.

This classification positions it as a versatile intermediate in organic synthesis, particularly for constructing polycyclic frameworks with tailored electronic and steric properties.

Structural Position in the Indanone Family

Within the indanone family, 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one occupies a niche characterized by:

- Regioselective substitution : Fluorine at position 4 and hydroxyl at position 5, distinct from isomers such as 5-fluoro-6-hydroxy derivatives.

- Electronic effects : The electron-withdrawing fluorine atom and electron-donating hydroxyl group create a dipole moment that influences reactivity and solubility.

- Conformational rigidity : The bicyclic system restricts rotational freedom, favoring planar arrangements critical for π-π interactions in biological systems.

For comparison:

Propiedades

IUPAC Name |

4-fluoro-5-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLNYXVRFNVKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 1260011-02-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one features a fluorine atom and a hydroxyl group attached to a dihydroindene core. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one exhibits anticancer properties through various mechanisms:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed significant inhibition of cell proliferation with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may act as a microtubule destabilizer similar to colchicine .

The anticancer effects are thought to be mediated through interactions with specific molecular targets involved in cell proliferation and survival. In particular, the compound may inhibit key enzymes in metabolic pathways essential for cancer cell growth. Preliminary studies suggest that it could modulate pathways related to apoptosis and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one has shown antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial enzymes critical for survival, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A detailed investigation into its effects on MCF-7 and A549 cells demonstrated dose-dependent cytotoxicity, with significant morphological changes observed under microscopy following treatment with the compound.

- Microbial Resistance : Another study examined its efficacy against resistant bacterial strains, showing promising results that warrant further exploration into its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological activity of 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one:

Molecular Modeling Studies

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns indicate potential for further drug development based on this scaffold .

In Vivo Studies

In vivo studies are needed to validate the efficacy observed in vitro. Initial animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H7FO2

- Molecular Weight : 166.15 g/mol

- CAS Number : 136191-16-7

The compound features a fluorine atom at the fourth position and a hydroxyl group at the fifth position on the indene structure. These functional groups significantly influence its chemical reactivity and biological interactions.

Medicinal Chemistry

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one has been investigated for its potential as a pharmacophore in drug design. It exhibits:

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values range from 2.43 to 14.65 µM, indicating its potency as an anticancer agent. The mechanism involves apoptosis induction through caspase activation and microtubule destabilization .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| HepG2 | 12.5 | Microtubule destabilization |

Material Science

The compound is explored for its properties in developing advanced materials with specific electronic or optical characteristics. Its unique structure allows for potential applications in organic electronics and photonic devices.

Biological Studies

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. The hydroxyl group enhances its ability to form hydrogen bonds with biological molecules, improving binding affinity and metabolic stability.

Case Studies and Research Findings

Several studies have documented the biological activities of 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one:

- Anticancer Studies : A study demonstrated the compound's ability to induce apoptosis in cancer cells through increased caspase activity and cell cycle arrest in the G2/M phase .

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal agents (e.g., Candida albicans), indicating its potential as an antimicrobial agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which warrant further investigation into its mechanisms and therapeutic applications.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological activity of indanone derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons of Indanone Derivatives

Pharmacological and Biochemical Insights

- Fluorine Substitution: Fluorine at the 4-position (as in 5-bromo-4-fluoro analog) enhances metabolic stability and binding affinity to targets like GPCRs. For example, fluoro-substituted indanones in showed selective D2-like dopamine receptor agonism, attributed to fluorine’s electronegativity improving receptor-ligand interactions .

- Hydroxyl Group Positioning: The 5-hydroxy group in the target compound may mimic catechol moieties in neurotransmitters, similar to trans-2-amino-5(6)-fluoro-6(5)-hydroxy analogs, which exhibited dopamine receptor activity . In contrast, 3-hydroxy-5-isopropyl-3-methyl analog () demonstrated allelopathic effects, suggesting hydroxyl positioning dictates target specificity .

- Ketone and Benzylidene Modifications: Compound 1a () incorporates a benzylidene group, enabling π-π stacking with adenosine receptors, while the methoxy group enhances bioavailability. This contrasts with the target compound’s simpler structure, which may favor different pharmacokinetic profiles .

Allelopathic and Agrochemic Potential

The 3-hydroxy-5-isopropyl-3-methyl analog (IC50: 0.34 μM for hypocotyl inhibition) highlights the role of bulky substituents in growth suppression, whereas hydroxyl and fluorine in the target compound may offer milder phytotoxic effects suitable for selective herbicide development .

Métodos De Preparación

Fluorination Step

Method: Nucleophilic substitution using potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~60°C).

Hydroxyl Protection: To prevent side reactions during fluorination, the hydroxyl group is often protected using silyl protecting groups like tert-butyldimethylsilyl chloride (TBSCl).

Reaction Time: Typically 12 hours to achieve optimal conversion.

Yield: Fluorination yields range between 65% and 75% under optimized conditions.

Hydroxylation Step

Purification

Method: Recrystallization from ethanol/water mixtures (70:30 v/v) at 4°C for 24 hours to enhance purity.

Yield: Purification yields can reach up to 90%.

Optimization and Reaction Parameters

Optimization of the synthesis involves fine-tuning several parameters:

Solvent Choice: Polar aprotic solvents such as DMF and tetrahydrofuran (THF) are preferred for fluorination and intermediate steps to improve solubility and reaction rates.

Stoichiometry: A substrate to fluorinating agent ratio of approximately 1:1.2 is optimal for maximizing yield.

Temperature Control: Maintaining low temperatures during hydroxylation prevents side reactions and degradation.

Protection/Deprotection: Efficient use of protecting groups for the hydroxyl moiety is critical to avoid unwanted side reactions during fluorination.

Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Critical Notes |

|---|---|---|---|

| Fluorination | KF, DMF, 60°C, 12 h | 65–75 | Hydroxyl protection with TBSCl required |

| Hydroxylation | BBr₃, CH₂Cl₂, −78°C | 80 | Quench with MeOH to prevent over-dealkylation |

| Purification | Ethanol/water (70:30), 4°C, 24 h | 90 | Recrystallization enhances purity |

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound:

| Technique | Key Signals/Features | Diagnostic Criteria |

|---|---|---|

| ¹H NMR | Aromatic protons δ 6.8–7.2 ppm; hydroxyl proton broad singlet δ 5.5–6.0 ppm | D₂O exchange confirms hydroxyl proton |

| ¹³C NMR | Carbonyl carbon δ 195–205 ppm; fluorine-coupled carbons show splitting | DEPT-135 confirms carbon types |

| IR | Strong C=O stretch ~1680 cm⁻¹; O-H stretch 3200–3400 cm⁻¹ | Sharp peaks indicate functional groups |

| HRMS | Exact mass m/z 166.0429 (M+H)+ | Mass accuracy within 3 ppm of theoretical |

Research Findings and Advanced Considerations

Electronic Effects: The fluorine atom at the 4-position enhances metabolic stability and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity.

Multi-step Synthesis Optimization: Application of Design of Experiments (DoE) approaches to optimize catalyst loading, temperature, and reaction time can minimize side reactions.

Hydrolytic Stability: Stability studies under physiological pH and temperature reveal degradation pathways, important for biological applications.

Crystallographic Refinement: For structural confirmation, advanced X-ray crystallography with twin refinement methods is used to resolve ambiguities.

Comparative Notes

While this article focuses on the 4-fluoro-5-hydroxy isomer, closely related compounds such as 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one and 7-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one share similar synthetic challenges but differ in substitution patterns, affecting their chemical behavior and biological activity.

Q & A

Q. What are the key challenges in synthesizing 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of this compound involves halogenation and hydroxylation steps, which require precise control of reaction parameters. For fluorinated indenones, microwave-assisted synthesis (e.g., using β-keto ester intermediates with HCl and glacial acetic acid under controlled heating) can improve efficiency and reduce racemization risks . Optimization should focus on:

- Temperature and solvent selection (e.g., glacial acetic acid for decarboxylation).

- Catalyst compatibility (e.g., avoiding metal catalysts that may interfere with fluorine incorporation).

- Purification methods (e.g., column chromatography with gradient elution to separate hydroxylated byproducts).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- Mass Spectrometry (MS):

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or hydroxyl positioning) influence the compound’s pharmacological activity, particularly in serotonin receptor targeting?

Methodological Answer: Fluorine and hydroxyl groups significantly impact binding affinity and selectivity. For example:

- Fluorine’s electronegativity enhances 5-HT7 receptor binding by stabilizing ligand-receptor interactions through dipole-dipole forces (see analogs in Fig. 1 of ) .

- Hydroxyl group placement affects solubility and hydrogen-bond donor capacity. Compare activity of 4-fluoro-5-hydroxy vs. 5-fluoro-4-hydroxy isomers using radioligand binding assays (e.g., Ki values for 5-HT7R) .

- Structure-Activity Relationship (SAR) studies:

Q. What experimental strategies can resolve contradictions in biological activity data between enantiomers of chiral analogs?

Methodological Answer: Chiral instability (e.g., racemization) is a common issue in fluorinated indenones. To address this:

- Chiral Chromatography:

- Kinetic Studies:

- Track racemization rates under physiological conditions (pH 7.4, 37°C) using polarimetry or HPLC.

- Prochiral Design:

Q. How can computational modeling guide the optimization of 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one for selective kinase or antimicrobial targets?

Methodological Answer:

- Molecular Docking:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

Q. What are the critical considerations for designing derivatives with enhanced metabolic stability while retaining activity?

Methodological Answer:

- Metabolic Soft-Spot Analysis:

- Use liver microsomal assays to identify vulnerable sites (e.g., hydroxyl group glucuronidation).

- Isosteric Replacement:

- Pro-drug Strategies:

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural validation?

Methodological Answer:

- Multi-Technique Cross-Validation:

- Twinned Data Refinement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.